Cas no 2060021-43-2 (2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one)

2060021-43-2 structure
상품 이름:2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one
CAS 번호:2060021-43-2
MF:C9H7F2NO3
메가와트:215.153589487076
MDL:MFCD30488928
CID:5183164
PubChem ID:125449569
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one 화학적 및 물리적 성질
이름 및 식별자
-
- 2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethanone
- 2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one
-
- MDL: MFCD30488928
- 인치: 1S/C9H7F2NO3/c1-5-2-3-6(8(13)9(10)11)4-7(5)12(14)15/h2-4,9H,1H3
- InChIKey: HOHSODRSOQVKRK-UHFFFAOYSA-N
- 미소: C(=O)(C1=CC=C(C)C([N+]([O-])=O)=C1)C(F)F
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328754-0.05g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95.0% | 0.05g |
$768.0 | 2025-03-18 | |
Enamine | EN300-328754-5.0g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-18 | |
Enamine | EN300-328754-0.1g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95.0% | 0.1g |
$804.0 | 2025-03-18 | |
Enamine | EN300-328754-2.5g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-18 | |
Enamine | EN300-328754-10.0g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-18 | |
Enamine | EN300-328754-1g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 1g |
$914.0 | 2023-09-04 | ||
Enamine | EN300-328754-0.5g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95.0% | 0.5g |
$877.0 | 2025-03-18 | |
Enamine | EN300-328754-1.0g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95.0% | 1.0g |
$914.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017127-1g |
2,2-Difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95% | 1g |
¥8323.0 | 2023-03-11 | |
Enamine | EN300-328754-0.25g |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one |
2060021-43-2 | 95.0% | 0.25g |
$840.0 | 2025-03-18 |
2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one 관련 문헌
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
2060021-43-2 (2,2-difluoro-1-(4-methyl-3-nitrophenyl)ethan-1-one) 관련 제품
- 1805529-38-7(2-(Difluoromethyl)-5-fluoro-3-methylpyridine-6-sulfonamide)
- 1785243-56-2(methyl 4-azaspiro[2.5]octane-7-carboxylate)
- 2227905-66-8((1S)-2-amino-1-(2-methoxy-5-nitrophenyl)ethan-1-ol)
- 1780025-88-8(5-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid)
- 1824269-42-2(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride)
- 2649061-52-7(2-(2-isocyanatopropan-2-yl)quinoxaline)
- 1195596-30-5((1H-1,2,4-triazol-5-yl)methanol hydrochloride)
- 2138284-80-5(ethyl hexahydro-2'H-spiro[oxirane-2,1'-pentalene]-3-carboxylate)
- 1368396-96-6(2-(2,5-difluorophenyl)propan-2-yl(methyl)amine)
- 1187170-52-0(2-(3-Cyanobenzoyl)-6-methylpyridine)
추천 공급업체
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
pengshengyue
골드 회원
중국 공급자
대량
